molecular formula C33H51N9O7 B1529482 a-Substance IB CAS No. 60407-48-9

a-Substance IB

Cat. No. B1529482
CAS RN: 60407-48-9
M. Wt: 685.8 g/mol
InChI Key: NNFNVJXYWKWZTB-OWNCGHDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance IB is a new class of compounds that has recently been developed for use in laboratory experiments. This compound has been found to have a wide range of biochemical and physiological effects, and it has the potential to be used in a variety of applications.

Scientific Research Applications

Clinical Trial Management

a-Substance IB: plays a crucial role in clinical trials as it is part of the Investigator’s Brochure (IB), which compiles clinical and nonclinical data relevant to human studies . It aids investigators in understanding the rationale for the trial protocol, including dosage, administration methods, and safety monitoring procedures.

Drug Development

In the realm of drug development, a-Substance IB is integral to the creation of the Investigator’s Brochure, summarizing information obtained during drug trials . This document is critical for the ongoing process of drug development, providing a comprehensive overview of the investigational product.

Regulatory Compliance

a-Substance IB: is essential for maintaining regulatory compliance, as it helps in the preparation of documents that adhere to international standards like the ICH E6 (R2) for good clinical practice . This ensures that clinical trials are conducted with the utmost safety and adherence to global regulations.

Educational Resource

In educational settings, a-Substance IB can be used as a resource for developing Internal Assessments (IA) in chemistry, providing real-world applications and research questions for students . It serves as a foundation for projects that require significant independent thinking and creativity.

Global Standardization

The substance is pivotal in the global standardization of scientific descriptions for health-related substances, as seen in the Global Substance Registration System (GSRS) . It contributes to the consistent identification and definition of substances across international borders.

Nanotechnology

Lastly, a-Substance IB finds its application in nanotechnology, where its unique properties can be harnessed for a wide range of biological applications . It enables novel techniques and integrative approaches to study fundamental biological questions.

properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N9O7/c1-3-20(2)27(32(48)49)40-30(46)25-14-9-17-42(25)31(47)23(18-21-10-5-4-6-11-21)39-29(45)24-13-8-16-41(24)26(43)19-38-28(44)22(34)12-7-15-37-33(35)36/h4-6,10-11,20,22-25,27H,3,7-9,12-19,34H2,1-2H3,(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,35,36,37)/t20-,22-,23-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFNVJXYWKWZTB-OWNCGHDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Substance IB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.